

# Spectroscopic Profile of 2-Cyanoacetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-cyanoacetic acid

Cat. No.: B13440836

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This technical guide provides a comprehensive overview of the spectroscopic data for pure **2-cyanoacetic acid** (CAS No: 372-09-8), a crucial building block in the synthesis of various pharmaceuticals and specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

## Spectroscopic Data Summary

The empirical formula for **2-cyanoacetic acid** is  $C_3H_3NO_2$ , with a molecular weight of 85.06 g/mol [1]. Its structure, featuring a carboxylic acid and a nitrile functional group, gives rise to a distinct spectroscopic signature.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-cyanoacetic acid**, the spectra are typically acquired in a deuterated solvent, such as DMSO- $d_6$ .

Table 1:  $^1H$  NMR Data for **2-Cyanoacetic Acid** [2][3]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.83	Singlet	2H	CH <sub>2</sub>
~12.0 (broad)	Singlet	1H	COOH

Table 2: <sup>13</sup>C NMR Data for 2-Cyanoacetic Acid[2]

Chemical Shift ( $\delta$ ) ppm	Assignment
~24.6	CH <sub>2</sub>
~115.5	CN
~165.7	COOH

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for 2-Cyanoacetic Acid

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
~2250	C≡N stretch	Nitrile
~1700	C=O stretch	Carboxylic Acid
~1420	C-H bend (scissoring)	Methylene (CH <sub>2</sub> )
~1300	C-O stretch	Carboxylic Acid
~900 (broad)	O-H bend (out-of-plane)	Carboxylic Acid

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, confirming the molecular weight and offering structural clues. For **2-cyanoacetic acid**, electron ionization (EI) is a common technique.

Table 4: Mass Spectrometry Data (Electron Ionization) for **2-Cyanoacetic Acid**<sup>[2]</sup>

$m/z$	Relative Intensity	Assignment
85	Moderate	$[M]^+$ (Molecular Ion)
41	High	$[C_2H_3N]^+$
44	High	$[CO_2H]^+$
40	Moderate	$[C_2H_2N]^+$

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like **2-cyanoacetic acid**.

### NMR Spectroscopy ( $^1H$ and $^{13}C$ )

Objective: To obtain high-resolution  $^1H$  and  $^{13}C$  NMR spectra of **2-cyanoacetic acid**.

Methodology:

- Sample Preparation: Accurately weigh approximately 5-10 mg of pure **2-cyanoacetic acid** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ) in a standard 5 mm NMR tube. Ensure the solid is completely dissolved.
- Instrument Setup:
  - Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
  - Tune and match the probe for both the  $^1H$  and  $^{13}C$  frequencies.
  - Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-pulse  $^1\text{H}$  spectrum.
  - Typical parameters include a  $30\text{-}45^\circ$  pulse angle, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
  - Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical parameters include a  $30\text{-}45^\circ$  pulse angle, a spectral width of approximately 200-220 ppm, and a longer acquisition time and relaxation delay compared to  $^1\text{H}$  NMR to account for the longer relaxation times of carbon nuclei.
  - A larger number of scans (hundreds to thousands) is generally required to obtain a good signal-to-noise ratio due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decays (FIDs).
  - Phase the resulting spectra.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO- $d_6$  at 2.50 ppm for  $^1\text{H}$  and 39.52 ppm for  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  spectrum.
  - Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective nuclei in the molecule.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of **2-cyanoacetic acid** to identify its functional groups.

Methodology (Attenuated Total Reflectance - ATR):[\[4\]](#)

- Background Spectrum: Ensure the ATR crystal (commonly diamond) is clean.[\[4\]](#) Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of solid **2-cyanoacetic acid** directly onto the ATR crystal.[\[4\]](#)
- Pressure Application: Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.[\[4\]](#)
- Data Acquisition: Acquire the FT-IR spectrum. A typical measurement consists of 16-32 scans at a resolution of  $4\text{ cm}^{-1}$ .
- Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ). Identify the characteristic absorption bands and correlate them to the functional groups present in **2-cyanoacetic acid**.
- Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

## Mass Spectrometry (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern of **2-cyanoacetic acid**.

Methodology:

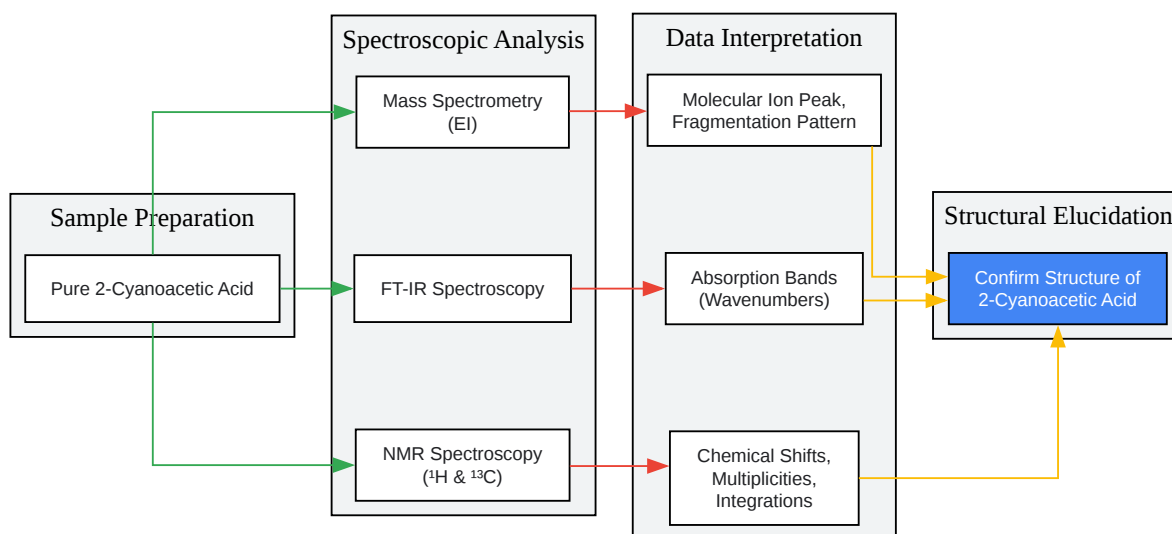
- Sample Introduction: Introduce a small amount of the solid sample into the ion source, typically via a direct insertion probe.[\[5\]](#) The sample must be volatile enough to be vaporized in the high vacuum of the mass spectrometer.[\[5\]](#) Heating the probe may be necessary.[\[5\]](#)
- Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[\[5\]](#)[\[6\]](#) This causes the molecules to ionize and

fragment.[5][6]

- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.
- Detection: A detector records the abundance of ions at each  $m/z$  value.
- Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ . Identify the molecular ion peak ( $[M]^+$ ) to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecule's structure.

## Workflow Visualization

The logical flow of spectroscopic analysis for a compound like **2-cyanoacetic acid** can be visualized as follows:



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Caption: Workflow for the spectroscopic analysis of **2-cyanoacetic acid**.

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## References

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